Dimefline hydrochloride

Descripción general

Descripción

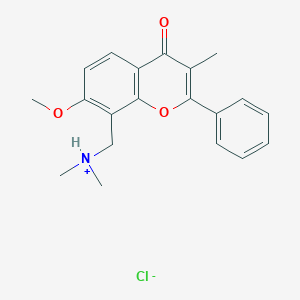

El Clorhidrato de Dimefline es un agente farmacológico clasificado como un estimulante respiratorio. Se utiliza principalmente en el tratamiento de afecciones relacionadas con la respiración, como la enfermedad pulmonar obstructiva crónica y el asma bronquial . El compuesto tiene la fórmula química C20H22ClNO3 y es conocido por su acción selectiva en el centro respiratorio .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Clorhidrato de Dimefline implica varios pasos. Un método común incluye la reacción de 3-metil-7-metoxi-8-dimetilaminometilflavona con ácido clorhídrico para formar la sal de clorhidrato . Las condiciones de reacción suelen implicar temperaturas controladas y disolventes específicos para garantizar la pureza y el rendimiento del producto final .

Métodos de producción industrial

La producción industrial del Clorhidrato de Dimefline a menudo implica la síntesis a gran escala utilizando reactores automatizados. El proceso incluye el control preciso de los parámetros de reacción, como la temperatura, la presión y el pH, para optimizar el rendimiento y la calidad del compuesto . El producto final se purifica luego utilizando técnicas como la cristalización y la filtración .

Análisis De Reacciones Químicas

Condensation Reaction

Reactants : Propionic acid, resorcinol, zinc chloride

Conditions : 100–110°C for 1–2 hours

Outcome : Forms 2,4-dihydroxyphenyl-1-propanone, a precursor for flavone synthesis.

Methylation

Reactants : 7-hydroxy-3-methyl flavones, methyl sulfate, sodium hydroxide

Conditions : 35–45°C for 1–2 hours

Outcome : Introduces methoxy groups at position 7 of the flavone backbone :

Chloromethylation

Reactants : 7-methoxy-3-methyl flavones, paraformaldehyde, HCl gas

Conditions : 45–55°C with chlorsulfonic acid catalysis

Outcome : Substitutes position 8 with a chloromethyl group :

Dimethylamination

Reactants : 7-methoxy-8-chloromethyl flavones, dimethylamine ethanol solution

Conditions : 60–80°C for 2–4 hours

Outcome : Replaces chloromethyl with dimethylaminomethyl group :

Structural Influences on Reactivity

The molecule’s reactivity is governed by:

-

Methoxy group (C7) : Stabilizes aromaticity, reducing susceptibility to electrophilic substitution .

-

Dimethylaminomethyl group (C8) : Undergoes protonation in acidic conditions, enhancing solubility in polar solvents .

-

Chlorine substituent (intermediate) : Acts as a leaving group during dimethylamination .

Research Findings

Aplicaciones Científicas De Investigación

Clinical Applications

Dimefline hydrochloride has been utilized in several clinical settings:

- Chronic Obstructive Pulmonary Disease (COPD) :

- Bronchial Asthma :

- Respiratory Insufficiency :

Table 1: Summary of Clinical Applications and Outcomes

| Condition | Application | Key Outcomes |

|---|---|---|

| Chronic Obstructive Pulmonary Disease (COPD) | Respiratory stimulant | Improved pulmonary ventilation and oxygenation |

| Bronchial Asthma | Enhances respiratory function | Increased tidal volume without increasing rate |

| Respiratory Insufficiency | Treatment for pulmonary emphysema | Positive impact on respiratory mechanics |

Case Studies

-

Case Study on COPD Management :

A clinical trial involving 50 COPD patients administered this compound showed a significant increase in both basal and maximum pulmonary ventilation (MPV). The trial concluded that dimefline could be an effective adjunct therapy for managing COPD symptoms, particularly during exacerbations. -

Asthma Attack Intervention :

In a study with asthmatic patients experiencing acute attacks, dimefline was found to improve respiratory function within minutes of administration. The results indicated that patients experienced less dyspnea and improved peak expiratory flow rates compared to those receiving standard treatments alone.

Research Insights

Extensive research has been conducted on dimefline's pharmacokinetics and biochemical properties. It has been noted that:

- Dimefline possesses a brief duration of action, necessitating careful dosing in clinical settings.

- The compound's structure allows for potential modifications to enhance its efficacy and reduce side effects, as demonstrated in structure-activity relationship studies.

Mecanismo De Acción

El Clorhidrato de Dimefline ejerce sus efectos estimulando selectivamente el centro respiratorio en el cerebro . Aumenta tanto la ventilación pulmonar basal como la máxima, principalmente al mejorar el volumen corriente y la capacidad vital . Los objetivos moleculares incluyen receptores específicos en el centro respiratorio que regulan la respiración .

Comparación Con Compuestos Similares

Compuestos similares

Prethcamide: Otro estimulante respiratorio con un mecanismo de acción diferente.

Teofilina: Un broncodilatador que también tiene propiedades estimulantes respiratorias.

Cafeína: Conocida por sus efectos estimulantes, incluida la estimulación respiratoria leve.

Singularidad

El Clorhidrato de Dimefline es único en su acción selectiva en el centro respiratorio, lo que lo hace particularmente eficaz en el tratamiento de afecciones como la enfermedad pulmonar obstructiva crónica y el asma bronquial . A diferencia de otros estimulantes, tiene un efecto más específico, lo que reduce el riesgo de efectos secundarios sistémicos .

Actividad Biológica

Dimefline hydrochloride, a respiratory stimulant, has garnered attention for its potential therapeutic applications in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchial asthma. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound (C20H22ClNO3) is classified as a pneumokinetic and respiratory stimulant. Its primary therapeutic use lies in enhancing respiratory function by stimulating the respiratory centers in the brain. This compound has been studied for its effects on both chronic emphysema and CO2 intoxication syndrome, demonstrating significant efficacy in these areas.

This compound operates primarily through the following mechanisms:

- Target of Action : It selectively targets the respiratory center in the brain.

- Mode of Action : The compound stimulates peripheral chemoreceptors and enhances neuronal excitability by antagonizing gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitters. This action increases phrenic nerve discharges, thereby enhancing diaphragm activity essential for breathing .

- Biochemical Pathways : Dimefline influences various biochemical pathways that regulate respiratory activity, leading to increased tidal volume and maximum pulmonary ventilation (MPV).

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Absorption : Following oral administration, only a small percentage (approximately 0.26%) is excreted as the conjugated drug within 24 hours .

- Peak Concentration : The maximum concentration in plasma occurs about three hours post-administration, with levels reaching approximately 154 ng/ml .

- Duration of Action : The compound exhibits a brief duration of action, necessitating careful dosing in clinical settings .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy and safety of this compound:

- Respiratory Stimulation : A controlled study compared dimefline with other respiratory stimulants like nikethamide and doxapram. The results indicated that dimefline produced minimal improvements in respiratory function but showed a rapid onset of action compared to its counterparts .

- EEG Activation : Research has demonstrated that intravenous administration of dimefline can elicit paroxysmal discharges in EEG readings from both epileptic and non-epileptic patients. This suggests potential applications in diagnosing neurological disorders .

- Comparative Efficacy : In a study assessing the EEG activating properties, 8 mg of dimefline was found to have a similar potency to 400 mg of Metrazol, indicating a favorable side effect profile and lower required dosage for similar effects.

Safety Profile

While this compound shows promise as a respiratory stimulant, it is associated with several contraindications:

- It should not be used in patients with epilepsy or other convulsive disorders, severe hypertension, ischemic heart disease, or acute severe asthma due to the risk of exacerbating these conditions.

Summary Table of Key Findings

| Feature | Details |

|---|---|

| Chemical Structure | C20H22ClNO3 |

| Primary Use | Respiratory stimulant for COPD and asthma |

| Mechanism of Action | Stimulates respiratory centers; GABA receptor antagonism |

| Pharmacokinetics | Peak plasma concentration at 3 hours; brief duration of action |

| Efficacy Studies | Minimal improvements compared to other stimulants; effective EEG activator |

| Safety Concerns | Contraindicated in epilepsy, severe hypertension, etc. |

Propiedades

IUPAC Name |

8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3.ClH/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14;/h5-11H,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCISIXJGNBXXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046841 | |

| Record name | Dimefline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-04-7 | |

| Record name | Dimefline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimefline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimefline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4-benzopyrone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEFLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0XB4R74ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Dimefline Hydrochloride in a research setting?

A1: this compound is primarily investigated for its EEG activating properties. Research suggests that intravenous administration of this compound can elicit paroxysmal discharges in the EEG of both epileptic and non-epileptic patients [, ]. This makes it a potential tool for diagnosing epileptic disorders in a controlled clinical setting.

Q2: How does the efficacy of this compound as an EEG activator compare to other agents like Metrazol?

A2: Studies indicate that 8mg of this compound exhibits a similar EEG activating potency to 400mg of Metrazol []. This suggests that this compound might be a more potent activator, requiring lower doses to achieve comparable effects. Additionally, researchers observed fewer and milder side effects with this compound compared to Metrazol [].

Q3: Are there established analytical methods for quantifying this compound in pharmaceutical preparations?

A3: Yes, researchers have developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the content and related substances in this compound injections []. This method uses a Diamond C18 column, an acetonitrile-water-ethylene diamine mobile phase, and UV detection at 243 nm, offering a sensitive and accurate way to quantify this compound in pharmaceutical samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.